molecular formula C10H14N2O2 B7721075 Ethyl 3-amino-3-(pyridin-3-yl)propanoate

Ethyl 3-amino-3-(pyridin-3-yl)propanoate

Cat. No. B7721075
M. Wt: 194.23 g/mol
InChI Key: SUOOQSWLTJJSDK-UHFFFAOYSA-N
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Patent
US04163855

Procedure details

To a stirred suspension of 114 g (0.69 mole) of β-amino-β-(3-pyridyl)propionic acid in 2,850 ml of ethanol was added a 5° C. solution of 417 g of sulfuric acid in 240 ml of ethanol. After stirring for 1 hour, the resultant clear solution was left standing at room temperature for 48 hours and then concentrated to incipient crystallization in vacuum at a temperature below 50° C. The solution was added to a suspension of 715 g of sodium bicarbonate in 1430 ml of water over 1 hour. The temperature of the solution was maintained between 0° to 5° C. After stirring an additional 30 minutes, 300 ml of carbon tetrachloride was added and the admixture stirred for 10 minutes. The by-product salt was removed by filtration and the aqueous layer was extracted thoroughly with carbon tetrachloride. The combined organic extracts were dried and concentrated under vacuum to yield 87.11 g (65% yield) of crude ethyl β-amino-β-(3-pyridyl)propionate as a slightly viscous green liquid.
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
417 g
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)[CH2:3][C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH2:18](O)[CH3:19]>>[NH2:1][CH:2]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)[CH2:3][C:4]([O:6][CH2:18][CH3:19])=[O:5]

Inputs

Step One
Name
Quantity
114 g
Type
reactant
Smiles
NC(CC(=O)O)C=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
417 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
240 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the resultant clear solution was left
WAIT
Type
WAIT
Details
standing at room temperature for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
crystallization in vacuum at a temperature below 50° C
ADDITION
Type
ADDITION
Details
The solution was added to a suspension of 715 g of sodium bicarbonate in 1430 ml of water over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the solution was maintained between 0° to 5° C
STIRRING
Type
STIRRING
Details
After stirring an additional 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
300 ml of carbon tetrachloride was added
STIRRING
Type
STIRRING
Details
the admixture stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The by-product salt was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted thoroughly with carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(CC(=O)OCC)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 87.11 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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